REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[CH3:12][O:13][C:14](=[O:35])[CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:12][O:13][C:14](=[O:35])[CH:15]=[C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:10]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1)C(C)=O
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Name
|
|
Quantity
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62 g
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Type
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reactant
|
Smiles
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COC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was removed under reduced pressure
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Type
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CUSTOM
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Details
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to give crude product
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Type
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CUSTOM
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Details
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Precipitation with EtOAc and heptane
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Type
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CUSTOM
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Details
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afforded the product
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Type
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ADDITION
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Details
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as a mixture of geometric isomers (21.8 g, 86%)
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Name
|
|
Type
|
|
Smiles
|
COC(C=C(C)C1=CC(=CC=C1)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |